molecular formula C9H5FN2O3 B13707667 5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid

5-(3-Fluoro-4-pyridyl)isoxazole-3-carboxylic Acid

Katalognummer: B13707667
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: ZEOFNUYCMAUUQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “MFCD32708689” is a chemical entity with a unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD32708689” involves multiple steps, including the formation of key intermediates and the final product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of “MFCD32708689” is scaled up from laboratory methods, ensuring consistency and purity. The process involves large-scale reactors, precise control of reaction parameters, and purification steps to obtain the final product in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD32708689” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“MFCD32708689” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in various industrial processes due to its unique chemical properties.

Wirkmechanismus

The mechanism by which “MFCD32708689” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making the compound useful for various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to “MFCD32708689” include other chemical entities with comparable structures and properties. These may include compounds with similar functional groups or overall molecular frameworks.

Uniqueness

“MFCD32708689” is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C9H5FN2O3

Molekulargewicht

208.15 g/mol

IUPAC-Name

5-(3-fluoropyridin-4-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H5FN2O3/c10-6-4-11-2-1-5(6)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14)

InChI-Schlüssel

ZEOFNUYCMAUUQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1C2=CC(=NO2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.